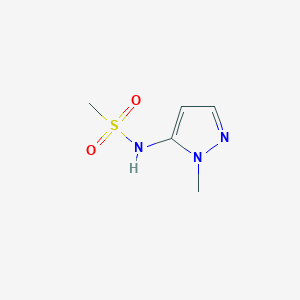
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom, a hydroxyl group, and a piperidine moiety attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Piperidine Introduction: The brominated intermediate is then reacted with 1-methylpiperidine. This step usually involves nucleophilic substitution, where the bromine atom is replaced by the piperidine moiety. The reaction can be carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).
Major Products
Oxidation: Formation of 4-bromo-2-oxo-N-(1-methylpiperidin-4-yl)benzamide.
Reduction: Formation of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the design and optimization of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups in the compound can form hydrogen bonds with the active sites of these targets, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-2-hydroxybenzamide: Lacks the piperidine moiety, which may reduce its binding affinity to certain biological targets.
4-bromo-N-(1-methylpiperidin-4-yl)benzamide: Lacks the hydroxyl group, which may affect its hydrogen bonding interactions.
Uniqueness
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide is unique due to the presence of both the bromine atom and the piperidine moiety, which can enhance its reactivity and binding affinity to biological targets. The combination of these functional groups makes it a valuable compound for medicinal chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C13H17BrN2O2 |
|---|---|
Poids moléculaire |
313.19 g/mol |
Nom IUPAC |
4-bromo-2-hydroxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-16-6-4-10(5-7-16)15-13(18)11-3-2-9(14)8-12(11)17/h2-3,8,10,17H,4-7H2,1H3,(H,15,18) |
Clé InChI |
NYWPGYDFUIMDNQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)

![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)


